2-(2-naphthyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Overview
Description
2-(2-naphthyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thiadiazoloquinazolines, which are known for their diverse biological activities and potential as therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-naphthyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves a multi-step process. One common method includes the reaction of dimedone or 1,3-cyclohexanedione with aldehydes and 5-aryl-1,3,4-thiadiazol-2-amines under solvent-free conditions. This reaction is catalyzed by a Lewis acid-based deep eutectic solvent (LA-DES) composed of diphenhydramine hydrochloride and cobalt(II) chloride hexahydrate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of environmentally friendly and economically viable catalysts, such as LA-DES, suggests potential scalability for industrial applications. The simplicity of the synthesis procedure, short reaction times, and high atom economy make this method attractive for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-naphthyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized thiadiazoloquinazolines .
Scientific Research Applications
2-(2-naphthyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(2-naphthyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.
Quinazolines: Widely studied for their potential as anticancer agents.
Triazolothiadiazines: Exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
2-(2-naphthyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one stands out due to its unique fusion of naphthyl and thiadiazoloquinazoline moieties. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-naphthalen-2-yl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3OS/c23-18-15-7-3-4-8-16(15)20-19-22(18)21-17(24-19)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJHWGGNYHWRQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN4C(=O)C5=CC=CC=C5N=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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